(Z)-9-Methyldec-2-enal
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Overview
Description
(Z)-9-Methyldec-2-enal is an organic compound with the molecular formula C11H20O It is an aldehyde with a double bond in the (Z)-configuration, which means the higher priority substituents on the double bond are on the same side
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-9-Methyldec-2-enal can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions typically include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
On an industrial scale, this compound can be produced through catalytic hydrogenation of the corresponding alkyne or by using transition metal-catalyzed cross-coupling reactions. These methods offer high yields and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(Z)-9-Methyldec-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The double bond in this compound can participate in electrophilic addition reactions, where halogens or other electrophiles add across the double bond.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acidic conditions.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: 9-Methyldecanoic acid.
Reduction: (Z)-9-Methyldec-2-enol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
(Z)-9-Methyldec-2-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (Z)-9-Methyldec-2-enal involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. Additionally, the double bond in the (Z)-configuration can participate in various chemical reactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
(E)-9-Methyldec-2-enal: The (E)-isomer of 9-Methyldec-2-enal, where the higher priority substituents on the double bond are on opposite sides.
9-Methyldecanal: A saturated aldehyde with no double bond.
9-Methyldec-2-enol: The corresponding alcohol of (Z)-9-Methyldec-2-enal.
Uniqueness
This compound is unique due to its (Z)-configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different biological activities and chemical properties compared to its (E)-isomer or other related compounds.
Properties
Molecular Formula |
C11H20O |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(Z)-9-methyldec-2-enal |
InChI |
InChI=1S/C11H20O/c1-11(2)9-7-5-3-4-6-8-10-12/h6,8,10-11H,3-5,7,9H2,1-2H3/b8-6- |
InChI Key |
ZMEDUVOXYVEJHF-VURMDHGXSA-N |
Isomeric SMILES |
CC(C)CCCCC/C=C\C=O |
Canonical SMILES |
CC(C)CCCCCC=CC=O |
Origin of Product |
United States |
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